molecular formula C16H21NO3 B1452628 Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate CAS No. 912761-01-4

Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate

Cat. No.: B1452628
CAS No.: 912761-01-4
M. Wt: 275.34 g/mol
InChI Key: GAHPBDNDCTVDSC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(6-cyclohexyloxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-19-16(18)11-9-13-8-10-15(17-12-13)20-14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPBDNDCTVDSC-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN=C(C=C1)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN=C(C=C1)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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